molecular formula C9H18F6N2O4S2 B1338157 Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide CAS No. 258273-75-5

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Cat. No. B1338157
CAS RN: 258273-75-5
M. Wt: 396.4 g/mol
InChI Key: XSGKJXQWZSFJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is an ionic liquid that has been the subject of various studies due to its interesting properties and potential applications. It is known for its ability to form a glass-like state and exhibit partial crystallization influenced by the cooling rate. This compound is part of a broader class of ionic liquids that have been explored for their physical properties, thermal behavior, and potential use in various applications, including electrochemistry .

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds, including bis(trifluoromethylsulfonyl)imide derivatives, has been reported in the literature. These compounds are typically synthesized through one-pot reactions under mild conditions, yielding good product yields. The synthesis process often results in the formation of super acids, which are characterized by their strong acidity and unique molecular structures .

Molecular Structure Analysis

The molecular structure of bis(trifluoromethylsulfonyl)imide derivatives has been extensively studied. These compounds exhibit significant electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a shortening of the S-N bond upon deprotonation. The molecular ordering at the surface of these compounds has also been observed, with specific conformations of the anions and cations being favored depending on the environmental conditions .

Chemical Reactions Analysis

The chemical reactivity of bis(trifluoromethylsulfonyl)imide derivatives has been explored in the context of their electrochemical behavior. For instance, the electrochemical behavior of europium (III) in an ionic liquid containing bis(trifluoromethylsulfonyl)imide has been studied, revealing quasi-reversible and irreversible waves associated with the reduction of Eu(III) to Eu(II) and further to Eu(0). These findings suggest that the ionic liquid can act as a medium for electron transfer reactions involving metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been thoroughly investigated. Studies have reported its phase-transition temperatures, densities, refractive indices, surface tensions, and solvatochromic polarities. The compound's behavior under different temperatures and pressures has also been characterized, providing insights into its thermal expansivity and compressibility. Additionally, the ionic liquid's ability to form different crystalline structures based on the cooling rate and the conformation of the anions and cations has been documented .

Scientific Research Applications

Thermophysical Properties

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide has been studied for its unique thermophysical properties. Research indicates that its viscosity, density, refractive index, and surface tension are influenced by factors such as temperature, atmospheric pressure, and the structural aspects of its cation. These properties make it relevant for applications requiring precise thermophysical performance (Bhattacharjee et al., 2014).

Phase Behavior and Raman Spectra

The ionic liquid shows interesting phase behavior, including glass formation and partial crystallization depending on cooling rates. Differential scanning calorimetry and Raman spectroscopy have revealed that its crystalline structure changes with different cooling rates, impacting its molecular arrangements. Such insights are significant for its use in materials science and engineering (Faria et al., 2012).

CO2 Solubility

This compound also demonstrates noteworthy solubility characteristics for carbon dioxide (CO2). The solubility of CO2 in this ionic liquid varies with temperature and pressure, which is crucial for applications in gas absorption and environmental technologies (Nam & Lee, 2013).

Catalytic Applications

It has been used in studies exploring innovative strategies for catalytic applications. For instance, its role in the electrooxidation of methanol via in situ generation of radical electrocatalysts has been investigated, showing potential in electrochemical applications (Tang et al., 2016).

High Conductivity and Molten Salts

Its use in creating novel salts with reduced melting points and high conductivity is another key application. These salts, being molten at room temperature in some cases, have significant implications for electrolytes in battery technology and electrochemistry (McFarlane et al., 2000).

Stability in Ionic Liquids

This compound has been examined for its role in enhancing the stability of enzymes in ionic liquids, which is crucial for biotechnological and pharmaceutical applications (De Diego et al., 2005).

Safety and Hazards

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is classified as Acute Tox. 3 Oral and Skin Corr. 1B . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGKJXQWZSFJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047920
Record name Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

258273-75-5
Record name Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
Reactant of Route 2
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 3
Reactant of Route 3
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 4
Reactant of Route 4
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 5
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 6
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Q & A

Q1: What is the molecular formula and weight of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?

A1: * Molecular Formula: C10H21F6N3O4S2* Molecular Weight: 419.42 g/mol

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Key spectroscopic techniques used to analyze [N4111][Tf2N] include:

  • Raman Spectroscopy: This method reveals information about the vibrational modes of molecules, and in the case of [N4111][Tf2N], it has been used to identify different conformations of the [Tf2N]- anion, especially the cisoid and transoid forms, in various phases and conditions. [ [], [], [] ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps in identifying functional groups and studying molecular interactions. It's been used to characterize the phase transitions of [N4111][Tf2N] and understand how its molecular arrangements change with temperature. [ [], [] ]
  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of elements within a material. This technique has been used to study the electrochemical behavior of [N4111][Tf2N], particularly at the interface with electrode materials like aluminum. [ [], [] ]

Q3: How does the cooling rate affect the physical state and properties of this compound?

A: [N4111][Tf2N] exhibits different phases depending on the cooling rate: * Slow Cooling: Leads to crystallization with the [Tf2N]- anion primarily in a cisoid conformation. [ [] ]* Fast Cooling: Results in a more amorphous structure with the [Tf2N]- anion predominantly in a transoid conformation. [ [] ]This difference in conformation can affect properties such as viscosity and conductivity.

Q4: Is this compound stable under electrochemical conditions relevant for battery applications?

A: While [N4111][Tf2N] is generally considered electrochemically stable due to its wide electrochemical window, research shows that it can degrade at strongly reducing potentials, especially those encountered during lithium metal deposition. The degradation products include hydrogen, alkanes, and amines, which can impact the performance and safety of lithium-based batteries. [ [] ]

Q5: What is known about the water sorption behavior of this compound?

A: [N4111][Tf2N] is considered hydrophobic, but like many ionic liquids, it can still absorb water from the environment. Studies have shown that even small amounts of water absorbed by [N4111][Tf2N] can significantly impact its physical properties, such as viscosity and conductivity. [ [] ]

Q6: Can this compound be used in enzymatic reactions?

A: Yes, [N4111][Tf2N] has shown promise as a solvent for biocatalysis. Research indicates that Candida antarctica lipase B (CALB) displayed enhanced activity and stability in [N4111][Tf2N] compared to conventional organic solvents. This improvement is attributed to the IL's ability to preserve the enzyme's active conformation. [ [] ]

Q7: Has this compound been investigated for carbon dioxide capture?

A: Yes, [N4111][Tf2N], both in its pure form and in mixtures with polymers like poly(ethylene oxide) (PEO), has been investigated for CO2 absorption. Studies using molecular dynamics simulations and spectroscopic techniques found that while [N4111][Tf2N] can absorb CO2, its capacity is lower than that of pure PEO. [ [], [] ]

Q8: How is computational chemistry used to understand the properties of this compound?

A: Molecular dynamics (MD) simulations have been extensively employed to study various aspects of [N4111][Tf2N], including:* Structure and Dynamics: MD helps in understanding the behavior of [N4111][Tf2N] at a molecular level, providing insights into its viscosity, diffusion coefficients, and interactions with other molecules like CO2 and polymers. [ [], [] ]* Gas Absorption: MD simulations have been used to predict the solubility and absorption behavior of gases like CO2 in [N4111][Tf2N], aiding in evaluating its potential for gas capture applications. [ [] ]* Mixture Properties: MD simulations are valuable for predicting the properties of mixtures containing [N4111][Tf2N], such as those with PEO, allowing researchers to tailor these mixtures for specific applications. [ [], [] ]

Q9: What analytical techniques are used to measure the density and viscosity of this compound?

A9: Researchers commonly utilize the following methods:

  • Vibrating Tube Densimeter: This instrument accurately measures the density of liquids based on the changes in the resonant frequency of a vibrating U-shaped tube containing the sample. [ [], [] ]
  • Rheometer: A rheometer is used to measure the viscosity of fluids by applying a controlled shear stress or shear rate to the sample and measuring the resulting deformation or flow. [ [] ]

Q10: Are there any alternative ionic liquids with similar properties to this compound?

A: Yes, various ionic liquids share structural similarities with [N4111][Tf2N] and exhibit comparable properties. These alternatives often involve modifications to the cation or anion. Examples include: * Cation Variations: Other quaternary ammonium-based ILs, like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide ([N8881][Tf2N]) or tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N4441][Tf2N]), have been explored. [ [], [], [] ]* Anion Variations: ILs with different anions, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][Tf2N]), provide alternative options. [ [], [] ]

Q11: What other areas of research are ongoing regarding this compound?

A11: Research on [N4111][Tf2N] extends to various other areas:

  • Electrochemical Applications: Investigating its suitability as an electrolyte for supercapacitors, lithium-ion batteries, and other electrochemical devices. [ [], [], [] ]
  • Solubility Studies: Determining the solubility of different compounds, including gases and aromatic hydrocarbons, in [N4111][Tf2N] to assess its potential as a solvent in various processes. [ [], [] ]
  • Thermophysical Property Measurements: Accurately measuring properties like density, viscosity, refractive index, and surface tension over a range of temperatures and pressures to develop comprehensive databases and predictive models. [ [], [] ]
  • Environmental Impact: Assessing the environmental fate and potential toxicity of [N4111][Tf2N] to ensure its safe and sustainable use. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.